molecular formula C2H2F2<br>C2H2F2<br>CH2=CF2 B3415555 Vinylidene fluoride CAS No. 24937-79-9

Vinylidene fluoride

Cat. No.: B3415555
CAS No.: 24937-79-9
M. Wt: 64.03 g/mol
InChI Key: BQCIDUSAKPWEOX-UHFFFAOYSA-N
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Description

Vinylidene fluoride, also known as 1,1-difluoroethylene, is a colorless, flammable gas with the chemical formula C2H2F2. It is a hydrofluoroolefin and a difluorinated derivative of ethylene. This compound is primarily used in the production of fluoropolymers such as polythis compound, which is known for its excellent chemical resistance, thermal stability, and piezoelectric properties .

Mechanism of Action

Target of Action

Vinylidene fluoride (VDF), also known as 1,1-Difluoroethylene, is a semi-crystalline fluoropolymer . Its primary targets are the applications where its unique properties can be leveraged. These include sensors, actuators, spin-valve devices, magnetoelectric materials, energy harvesting applications, tissue engineering, modeling engineering, and other biomedical engineering and devices .

Mode of Action

VDF exhibits excellent piezoelectric properties due to its mechanical and thermal stability . Piezoelectricity is the ability of certain crystalline materials to develop an electric charge proportional to a mechanical stress . This property allows VDF to convert mechanical energy into electrical energy, making it suitable for low-powered electronic devices .

Biochemical Pathways

The biochemical pathways affected by VDF are primarily related to energy conversion. The piezoelectric properties of VDF allow it to convert mechanical energy into electrical energy . This energy conversion is crucial in various applications, such as energy harvesting devices and sensors .

Pharmacokinetics

As a polymer, VDF exhibits excellent processability and chemical resistance to different materials such as acids, bases, organic solvents, oil, and fat . .

Result of Action

The molecular and cellular effects of VDF’s action are primarily seen in its applications. For example, in energy harvesting applications, the piezoelectric properties of VDF allow it to convert mechanical energy into electrical energy . In sensor applications, VDF can detect changes in mechanical stress and convert these changes into electrical signals .

Action Environment

VDF is known for its excellent thermal stability, mechanical strength, and chemical resistance, which allows it to function effectively in various environments . This makes it durable and long-lasting, but also raises concerns about its environmental impact post-use .

Chemical Reactions Analysis

Vinylidene fluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include peroxides for polymerization and various halogenated compounds for substitution reactions. The major products formed from these reactions are polythis compound and its copolymers .

Comparison with Similar Compounds

Properties

IUPAC Name

1,1-difluoroethene
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InChI

InChI=1S/C2H2F2/c1-2(3)4/h1H2
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InChI Key

BQCIDUSAKPWEOX-UHFFFAOYSA-N
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Canonical SMILES

C=C(F)F
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Molecular Formula

C2H2F2, Array
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Related CAS

24937-79-9
Record name Poly(vinylidene fluoride)
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DSSTOX Substance ID

DTXSID3021439
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Molecular Weight

64.03 g/mol
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Physical Description

1,1-Difluoroethylene (or vinylidene fluoride) is a colorless gas which is flammable in the ranges of 5.5 to 21%. It is toxic by inhalation and contact. It is slightly soluble in water and soluble in alcohol and ether. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket., Gas or Vapor, Colorless gas with a faint, ethereal odor; Note: Shipped as a liquefied compressed gas; [NIOSH], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a faint, ethereal odor., Colorless gas with a faint, ethereal odor. [Note: Shipped as a liquefied compressed gas.]
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Boiling Point

-123 °F at 760 mmHg (NTP, 1992), -85.7 °C, -83 °C, -123 °F, -122 °F
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Flash Point

Flammable gas, NA (Gas)
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Solubility

0.018 g/100 g at 77 °F and 760 mmHg (NTP, 1992), Slightly sol in water; sol in alcohol and ether, Water solubility = 6.3 cu cm/100 g at 25 °C and 10 kPa, Water solubility = 0.018 g/100 g at 25 °C and 760 mm Hg, Water solubility = 165 ppm at 25 °C, In water, 164.9 mg/L at 25 °C, Solubility in water: none, Insoluble
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Density

0.617 at 75 °F (liquid) (NTP, 1992) - Less dense than water; will float, 0.617 g/cc at 24 °C (liquid), Critical density = 417 kg/cu m; Heat of formation = -345.2 kJ/mol at 25 °C; Heat of polymerization = -474.21 kJ/mol at 25 °C; explosive limits = 5.8-20.3 vol % in air, Relative density (water = 1): 0.6, 0.617 at 75 °F, 2.21(relative gas density)
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Vapor Density

2.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.2 (AIR= 1), Relative vapor density (air = 1): 2.2, 2.21
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Vapor Pressure

21584 mmHg at 50 °F ; 26980 mmHg at 68 °F (NTP, 1992), Liquid molar volume = 0.055194 cu m/kmol; Vapor pressure = 3X10+4 mm Hg at 25 C (calculated from experimentally derived coefficients), 3.0X10+4 mm Hg at 25 °C, 35.2 atm
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Impurities

Oxygen, 0.05 mol% max; other impurities, 0.2 mol% max and moisture, 0.01 mol% max...other impurities present are vinyl fluoride, difluoromethane, 1,1-difluoroethane, 1,1-difluoro-1-chloroethane and 1,1,1-trifluoroethane
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Color/Form

Colorless gas, Colorless gas [Note: Shipped as a liquefied compressed gas].

CAS No.

75-38-7, 24937-79-9
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Record name VINYLIDENE FLUORIDE
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Melting Point

-227 °F (NTP, 1992), -144 °C at 1 atm /freezing point/, -144 °C, -227 °F
Record name 1,1-DIFLUOROETHYLENE
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Record name VINYLIDENE FLUORIDE
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Synthesis routes and methods I

Procedure details

Into a 2 liter-autoclave, 1000 g of deionized water, 0.8 g of methylcellulose, 2.5 g of ethyl acetate, 4 g of di-iso-propyl peroxydicarbonate (IPP), 396 g of vinylidene fluoride, and 4 g of monomethyl maleate (giving a vinylidene fluoride/monomethyl maleate (mol ratio)=100/0.50), were charged and subjected to suspension polymerization at 28° C. for 47 hours.
Name
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a 2 liter-autoclave, 1040 g of deionized water, 0.8 g of methyl cellulose, 2 g of diisopropyl peroxydicarbonate (IPP), 396 g of vinylidene fluoride and 4 g of monomethyl maleate (giving a vinylidene fluoride/monomethyl maleate (mol ratio)=100/1.01) were charged and subjected to suspension polymerization at 28° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1040 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

In prior arts, it is unknown reaction system that mono-, bis- or tris(3,3,3-trifluoropropyl)benzene is producing from 3,3,3-trifluoropropylene and benzene by Friedel-Crafts type reaction. As a process for producing 3,3,3-trifluoropropylbenzene, a certain process has been proposed in U.S. Pat. No. 3,080,428, in which process 3,3,3-trifluoropropyl ether is brought into reaction with benzene in the presence of hydrogen fluoride. However, since in the proposed process, water is formed from the reactants, the catalytic activity is reduced during the reaction and the recovery of once used catalyst is difficult. In addition, since the starting material, 3,3,3-trifluoropropyl ether, is obtained by the reaction of expensive vinylidene fluoride, formaldehyde or its polymer and hydrogen fluoride in a yield as low as 50 to 60%, the thus obtained 3,3,3-trifluoropropyl ether is highly expensive.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vinylidene fluoride
Customer
Q & A

Q1: What is the molecular formula and weight of vinylidene fluoride?

A1: this compound has the molecular formula C2H2F2 and a molecular weight of 64.04 g/mol.

Q2: How can this compound be characterized spectroscopically?

A2: this compound can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 19F NMR, and Fourier Transform Infrared (FTIR) spectroscopy. These methods provide insights into its structure and bonding characteristics. For instance, 19F NMR analysis was used to identify specific monomer sequences in this compound copolymers. []

Q3: What are the key properties of PVDF that make it suitable for various applications?

A3: PVDF exhibits excellent piezoelectric, pyroelectric, and ferroelectric properties, making it suitable for applications like sensors, actuators, and energy harvesters. [, , , ]

Q4: How does the addition of nanoaluminum affect the thermal stability of PVDF?

A4: Research indicates that incorporating nanoaluminum significantly reduces the thermal stability of PVDF. The decomposition process occurs in two stages, involving the reaction of aluminum with fluoride ions and the degradation of PVDF, releasing fluorinated products. []

Q5: How does the incorporation of this compound into acrylic polymers affect their properties?

A5: Adding this compound to acrylic polymers can enhance their water resistance, weather resistance, and chemical resistance, even when subjected to forced drying methods. []

Q6: What role does epitaxial crystallization play in enhancing the stability of the piezoelectric crystalline phase of PVDF?

A6: Epitaxial crystallization, particularly within blends of PVDF and its copolymers like poly(this compound-trifluoroethylene) (P(VDF-TrFE)), has been shown to improve the stability of the piezoelectric crystalline phase. This interaction, for instance with hexamethylbenzene crystals, can stabilize the all-trans molecular conformation of PVDF, crucial for its piezoelectric properties. []

Q7: How have molecular dynamics simulations contributed to understanding the ferroelectric phase transition in this compound copolymers?

A9: Molecular dynamics simulations have provided insights into the factors governing the ferroelectric phase transition in this compound copolymers, such as the influence of this compound content, intermolecular and intramolecular interactions, and the presence of abnormal linkages in the polymer chains. These simulations have helped explain the relationship between molecular structure and the temperature at which the transition from a ferroelectric to a paraelectric phase occurs. []

Q8: Have there been any computational studies on the heats of formation of fluorocarbons like 1,1-difluoroethylene and tetrafluoroethylene?

A10: Yes, computational chemistry methods, including coupled cluster theory and explicitly correlated F12b methods, have been employed to determine the heats of formation of various fluorocarbons, including 1,1-difluoroethylene, difluoroethyne, and tetrafluoroethylene. These studies involve high-level quantum chemical calculations to predict thermodynamic properties with high accuracy. []

Q9: What analytical techniques are commonly used to study the properties and morphology of PVDF and its copolymers?

A9: Various analytical techniques are employed to characterize PVDF and its copolymers, including:

  • X-ray diffraction (XRD): To determine the crystalline structure and phase transitions in PVDF. [, , , , , ]
  • Differential scanning calorimetry (DSC): To study the thermal transitions and crystallization behavior. [, , ]
  • Fourier transform infrared (FTIR) spectroscopy: To identify functional groups and analyze molecular conformation. [, , , ]
  • Scanning electron microscopy (SEM): To examine the surface morphology and microstructure of PVDF materials. [, , ]
  • Transmission electron microscopy (TEM): To observe the internal crystal structure and morphology. []
  • Atomic force microscopy (AFM): To study the surface topography and nanoscale features. [, ]

Q10: Are there any environmental concerns associated with this compound and its polymers?

A12: While PVDF itself is considered relatively inert and stable, the production process of this compound and the disposal of PVDF-containing products require careful consideration due to potential environmental impacts. Research focuses on developing sustainable manufacturing practices and exploring recycling and waste management strategies for PVDF materials. []

Q11: Are there any alternative materials to PVDF for piezoelectric applications?

A11: Yes, there are alternative piezoelectric materials, including:

  • Composite materials: Combining PVDF with other materials like graphene or carbon nanotubes to enhance its properties. [, ]

Q12: What are some essential resources for conducting research on this compound and its polymers?

A12: Key resources for research in this field include:

  • Collaboration: Interdisciplinary collaborations between material scientists, chemists, physicists, and engineers are essential for advancing the understanding and applications of this compound-based materials. []

Q13: When was PVDF first discovered and what are some significant milestones in its development?

A13: PVDF was first discovered in the 1930s. Key milestones include:

  • Recent decades: Extensive research on improving its properties and exploring new applications in areas like energy harvesting, sensors, and actuators. [, ]

Q14: What are some examples of cross-disciplinary applications of this compound-based materials?

A14: The unique properties of PVDF have led to applications in diverse fields, including:

  • Membranes: Water treatment membranes and battery separators. [, , , , ]

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